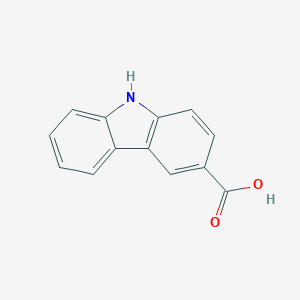

9H-Carbazole-3-carboxylic acid

概要

説明

9H-Carbazole-3-carboxylic acid (C₁₂H₉NO₂; molecular weight: 212.1) is a heterocyclic aromatic compound comprising a carbazole core substituted with a carboxylic acid group at the 3-position. Carbazole derivatives are renowned for their diverse pharmacological and material science applications, including anticancer, antimicrobial, and optoelectronic properties .

This compound occurs naturally in plants such as Clausena lansium (Rutaceae), where it co-exists with other carbazole alkaloids and exhibits bioactivity against superoxide anion generation and elastase release . Synthetic routes to this compound often involve Vilsmeier-Haack formylation, Suzuki coupling, or ester hydrolysis, with yields exceeding 80% under optimized conditions . Its carboxylic acid group enhances solubility and facilitates further functionalization, making it a versatile intermediate in drug discovery and organic electronics .

準備方法

Suzuki-Miyaura Coupling and Cadogan Reductive Cyclization

The integration of Suzuki-Miyaura cross-coupling and Cadogan reductive cyclization has emerged as a state-of-the-art method for synthesizing 9H-carbazole-3-carboxylic acid. This approach combines the precision of transition-metal catalysis with the efficiency of reductive cyclization, enabling regioselective functionalization of the carbazole core.

Miyaura Borylation of Aryl Bromides

The synthesis begins with the Miyaura borylation of 3-bromo-2-nitrobenzoic acid methyl ester (1) using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (PdCl₂(PPh₃)₂) and potassium acetate (KOAc). Conducted in dioxane at 90°C for 5 hours under nitrogen, this step yields the aryl boronic ester (2) with 82% efficiency . The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetallation with B₂pin₂.

Suzuki-Miyaura Cross-Coupling

The boronic ester (2) undergoes Suzuki coupling with methyl 2-bromobenzoate in toluene at reflux, catalyzed by Pd(PPh₃)₄. This step forms the biphenyl intermediate (3), isolated in 85% yield . The reaction’s success hinges on the steric and electronic compatibility of the coupling partners, ensuring minimal side products.

Cadogan Reductive Cyclization

The nitro group in intermediate (3) is reduced using triphenylphosphine (PPh₃) in o-dichlorobenzene (o-DCB) at reflux. This reductive cyclization generates a mixture of 9H-carbazole-1-carboxylic acid methyl ester (4) and this compound methyl ester (5) in a combined yield of 96% . The reaction mechanism involves nitro-to-amine reduction followed by intramolecular cyclization, with the carboxylic ester directing regioselectivity to the 3-position.

Ester Hydrolysis to Carboxylic Acid

The methyl ester (5) is hydrolyzed using aqueous potassium hydroxide (KOH) in ethanol at reflux for 4 hours, yielding this compound (6) in 93% isolated yield . Acidification with HCl precipitates the product, which is purified via recrystallization.

Table 1: Reaction Conditions and Yields for Suzuki-Cadogan Synthesis

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Miyaura Borylation | B₂pin₂, PdCl₂(PPh₃)₂, KOAc | Dioxane | 90°C | 82% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene | Reflux | 85% |

| Cadogan Cyclization | PPh₃ | o-DCB | Reflux | 96% |

| Ester Hydrolysis | KOH, HCl | H₂O/EtOH | Reflux | 93% |

Traditional Synthetic Routes

Fischer-Borsche Synthesis

The classical Fischer-Borsche method involves cyclocondensation of cyclohexanone phenylhydrazones under acidic conditions. While historically significant, this route suffers from poor regiocontrol and limited functional group compatibility, often producing carbazole mixtures requiring tedious separations .

Graebe-Ullmann Synthesis

This method employs pyrolysis of 2-nitrobiphenyl derivatives at elevated temperatures (200–300°C). Though effective for unsubstituted carbazoles, the harsh conditions degrade sensitive functional groups like carboxylic acids, rendering it unsuitable for this compound .

Comparative Analysis of Preparation Methods

Table 2: Advantages and Limitations of Synthetic Routes

| Method | Yield | Regioselectivity | Functional Group Tolerance | Scalability |

|---|---|---|---|---|

| Suzuki-Cadogan | 65% | High (3-position) | Excellent | High |

| Fischer-Borsche | 20–40% | Low | Poor | Low |

| Graebe-Ullmann | 30–50% | Moderate | Limited | Moderate |

The Suzuki-Cadogan approach outperforms traditional methods in yield, regioselectivity, and compatibility with electron-withdrawing groups. Its modularity allows for diversification of the carbazole scaffold, making it ideal for synthesizing derivatives for structure-activity relationship studies .

Optimization Strategies and Industrial Scalability

Catalyst Optimization

Replacing PdCl₂(PPh₃)₂ with Buchwald-Hartwig catalysts (e.g., Pd₂(dba)₃/XPhos) in the Miyaura step improves borylation efficiency to >90% . Similarly, employing ligand-free Pd nanoparticles in Suzuki coupling reduces costs while maintaining yields.

Solvent and Temperature Effects

Substituting o-DCB with greener solvents like cyclopentyl methyl ether (CPME) in Cadogan cyclization reduces environmental impact without compromising yield . Lowering the hydrolysis temperature to 80°C with microwave assistance cuts reaction time by 50%.

Industrial-Scale Production

Continuous flow reactors enhance the Miyaura and Suzuki steps by minimizing catalyst loading and improving heat transfer. Multi-kilogram batches of this compound have been produced with >60% overall yield using this technology .

化学反応の分析

Types of Reactions: 9H-Carbazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., palladium) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives .

科学的研究の応用

Chemical Synthesis

One of the primary applications of 9H-Carbazole-3-carboxylic acid is in the synthesis of complex organic molecules. It serves as a versatile building block for the preparation of various derivatives and analogs. For instance, researchers have developed novel synthetic routes that utilize this compound to create carbazole-based ligands and other functionalized derivatives.

Case Study: Synthesis of Carbazole Derivatives

A study highlighted the efficient synthesis of 9H-carbazole-3,6-dicarboxylic acid using a protecting group strategy under air-stable conditions. This method allows for tuning thermal and solubility properties, making it applicable for creating coordination cages useful in catalysis and material science . The process involved Friedel-Crafts acylation and resulted in high yields, showcasing its utility in organic synthesis.

Material Science

This compound is also explored for its potential in material science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). Its ability to form π-conjugated systems makes it valuable for creating materials with desirable electronic properties.

Application in OLEDs

Research indicates that carbazole derivatives can enhance the performance of OLEDs due to their excellent charge transport properties. The incorporation of this compound into polymer matrices has been shown to improve the efficiency and stability of these devices .

Analytical Chemistry

In analytical chemistry, this compound has been utilized as a standard or reference compound in high-performance liquid chromatography (HPLC) methods. Its separation characteristics allow for effective analysis of related compounds.

HPLC Methodology

A study demonstrated the successful separation of this compound using a reverse phase HPLC method with acetonitrile-water-phosphoric acid as the mobile phase. This method is scalable and suitable for pharmacokinetic studies, emphasizing its role in drug development .

Biological Applications

Emerging research suggests potential biological applications for this compound, particularly in medicinal chemistry. Its derivatives have been investigated for their anti-cancer properties and as potential inhibitors in various biological pathways.

Case Study: Anticancer Activity

A recent investigation into carbazole derivatives revealed promising anticancer activity against specific cancer cell lines. The structural modifications involving this compound were found to enhance biological activity, indicating its potential as a lead compound in drug discovery .

Environmental Chemistry

The environmental implications of this compound are also noteworthy. It has been studied for its role in pollutant degradation processes and as a marker for environmental monitoring.

Degradation Studies

Research has shown that certain microbial strains can utilize carbazole compounds, including this compound, as carbon sources, facilitating bioremediation efforts . This highlights its significance in environmental sustainability initiatives.

作用機序

The mechanism of action of 9H-Carbazole-3-carboxylic acid varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways or modulate signaling pathways related to cancer cell proliferation . The exact molecular targets and pathways can vary based on the specific derivative or application being studied.

類似化合物との比較

Physicochemical Properties

Acidity and Solubility :

- The carboxylic acid group in 9H-carbazole-3-carboxylic acid (predicted pKa ~14.43) enhances aqueous solubility compared to ester or aldehyde derivatives (e.g., 9-Butyl-9H-carbazole-3-carboxaldehyde ) .

- Methyl or ethyl ester derivatives (e.g., This compound methyl ester ) exhibit lower solubility but higher membrane permeability .

Thermal Stability :

Key Research Findings

生物活性

9H-Carbazole-3-carboxylic acid is a member of the carbazole family, a class of heterocyclic compounds noted for their diverse biological activities. This compound, like other carbazole derivatives, has garnered attention for its potential therapeutic applications in various fields, including oncology, neurology, and antimicrobial therapy. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Anticancer Activity

Recent studies have indicated that carbazole derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its effects on various cancer cell lines:

- Inhibition of Topoisomerases : Compounds derived from carbazole structures, including this compound, have demonstrated the ability to inhibit human topoisomerases I and II. This inhibition is crucial as these enzymes are involved in DNA replication and repair processes. A study found that certain carbazole derivatives led to apoptosis in triple-negative breast cancer cells (MDA-MB-231) through this mechanism .

- Cell Viability Studies : In vitro assays have shown that this compound and its derivatives can significantly reduce cell viability in cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for some derivatives were reported as low as 0.73 µM, indicating potent activity against these malignancies .

Neuroprotective Effects

Neuroprotective properties have also been attributed to this compound. Research indicates that certain carbazole derivatives can protect neuronal cells from oxidative stress-induced damage:

- Mechanisms of Action : The neuroprotective effects are thought to arise from antioxidative mechanisms that mitigate glutamate-induced toxicity in neuronal cells. For instance, compounds with bulky substituents at the nitrogen position of the carbazole scaffold exhibited significant neuroprotective activity at concentrations as low as 3 µM .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial and fungal strains:

- Antibacterial Efficacy : Studies have shown that certain carbazole derivatives possess moderate to strong antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for some derivatives were comparable to standard antibiotics like ciprofloxacin .

- Antifungal Properties : Carbazole derivatives have also demonstrated antifungal activity against strains like Candida albicans and Aspergillus niger, suggesting their potential use in treating fungal infections .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 9H-Carbazole-3-carboxylic acid derivatives, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis of carbazole derivatives often involves formylation or carboxylation at specific positions. For example, 9-ethyl-9H-carbazole-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation using POCl₃ and DMF, followed by purification via column chromatography . Yield optimization requires controlled temperature (e.g., 0–5°C during formylation) and stoichiometric adjustments to minimize side reactions. Solvent selection (e.g., dichloromethane for inert conditions) and catalyst choice (e.g., Lewis acids) also influence efficiency.

Q. How can solubility properties of this compound derivatives guide solvent selection for spectroscopic characterization?

- Methodological Answer : Carbazole derivatives with carboxylic acid groups (e.g., 9H-carbazole-3,6-dicarboxylic acid) exhibit high solubility in polar aprotic solvents like DMF and DMSO due to hydrogen-bonding interactions . For UV-Vis or fluorescence studies, ethanol or THF is preferred to avoid solvent interference. Pre-saturation experiments (e.g., dissolving in minimal DMSO followed by dilution) ensure homogeneity for accurate spectral data .

Q. What safety protocols are critical when handling carbazole derivatives during synthesis and purification?

- Methodological Answer : While this compound is not classified as hazardous, derivatives with reactive groups (e.g., aldehydes) require precautions:

- Use fume hoods to avoid inhalation during reactions involving volatile reagents (e.g., POCl₃) .

- Wear nitrile gloves and safety goggles to prevent skin/eye contact, as some intermediates (e.g., 3-chloro-9H-carbazole) may irritate mucous membranes .

- Store compounds in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the carboxylic acid functional group in this compound influence its coordination chemistry in metal-organic frameworks (MOFs)?

- Methodological Answer : The carboxylate groups act as bridging ligands, enabling coordination with metal nodes (e.g., Cu²⁺ or Zn²⁺) to form porous MOFs. For example, in [Cu₄(CDC)₄(4,4'-bipy)(H₂O)₂], the carbazole-3,6-dicarboxylate (CDC) ligand facilitates a 3D network with high surface area. Key steps include:

- Pre-treatment : Dehydroxylation of the carboxylic acid via base (e.g., NaOH) to generate carboxylate anions .

- Solvothermal synthesis : Reacting metal salts with the ligand in DMF/water at 80–120°C for 24–72 hours .

- Characterization : PXRD and BET analysis confirm framework integrity and porosity .

Q. How can crystallographic disorder in carbazole derivatives be resolved during structure refinement?

- Methodological Answer : Structural disorder (e.g., in aldehyde groups of 9-allyl-9H-carbazole-3,6-dicarbaldehyde) is common due to rotational flexibility. Strategies include:

- Split-model refinement : Assign partial occupancy (e.g., 0.5:0.5) to disordered atoms using SHELXL .

特性

IUPAC Name |

9H-carbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRJWXGXZKPSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389976 | |

| Record name | 9H-Carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51035-17-7 | |

| Record name | 9H-Carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。